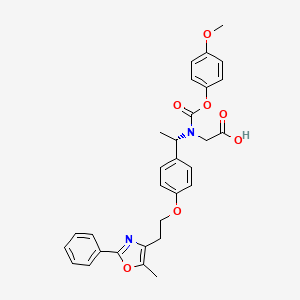

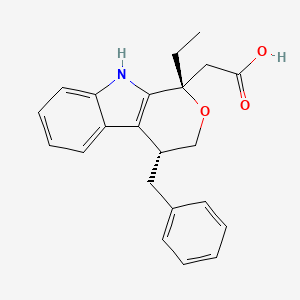

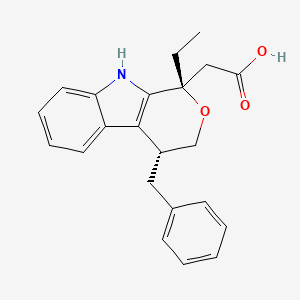

![molecular formula C11H16O4 B1679280 3,9-Divinyl-2,4,8,10-Tetraoxaspiro[5.5]undecan CAS No. 78-19-3](/img/structure/B1679280.png)

3,9-Divinyl-2,4,8,10-Tetraoxaspiro[5.5]undecan

Übersicht

Beschreibung

3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) is a bicyclic organic molecule having a central quaternary carbon atom (a spiro atom) with which two alicyclic rings are linked, each comprising five atoms . DVTOSU is a diallyl acetal and the precursor for the isomeric ketene acetal monomer 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) which is a building block for polyorthoesters .

Synthesis Analysis

The synthesis of DVTOSU is carried out using a general synthesis method for acetals at acid pH (pH 3-5) by reacting an alcohol with an excess of aldehyde . The reaction conditions are adapted to enable the production of DVTOSU in 80% yield after 50 min reaction time at 80 °C reaction temperature and 20% excess aldehyde .Molecular Structure Analysis

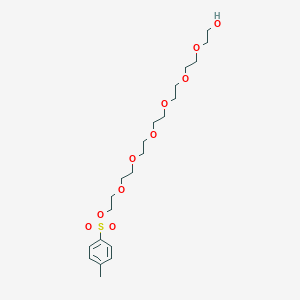

The molecular formula of DVTOSU is C11H16O4 . The structure of DVTOSU is also available as a 2D Mol file .Chemical Reactions Analysis

DVTOSU is an acetal-type crosslinking agent comonomer and has been used in radical emulsion copolymerization of 2-hydroxyethyl methacrylate . It has also been used as a cross-linking agent in the synthesis of acid-degradable core-crosslinked micelles .Physical and Chemical Properties Analysis

DVTOSU has a molar mass of 212.24 g/mol . It appears as a crystalline solid with a melting point of 43–46 °C .Wissenschaftliche Forschungsanwendungen

Radikalische Emulsions-Copolymerisation von 2-Hydroxyethylmethacrylat

3,9-Divinyl-2,4,8,10-Tetraoxaspiro[5.5]undecan wurde in der radikalischen Emulsions-Copolymerisation von 2-Hydroxyethylmethacrylat verwendet . Dieser Prozess beinhaltet die Bildung eines Polymers durch die Reaktion eines Monomers mit einem freien Radikal. Die Verwendung von this compound in diesem Prozess verstärkt die Vernetzung des Polymers, was zu verbesserten mechanischen Eigenschaften führt.

Synthese von säureabbaubaren kernvernetzten Mizellen

Diese Verbindung wurde als Vernetzungsmittel bei der Synthese von säureabbaubaren kernvernetzten Mizellen verwendet . Diese Mizellen haben potenzielle Anwendungen in der Wirkstoffabgabe, wobei der säureabbaubare Kern verwendet werden kann, um Wirkstoffe in sauren Umgebungen wie Tumorgewebe oder innerhalb von Zellen kontrolliert freizusetzen.

Synthese von biokompatiblen Copolymeren

This compound wurde bei der Synthese neuer biokompatibler Copolymere verwendet . Diese Copolymere können zur Beladung von Medikamenten verwendet werden und bieten eine vielversprechende Plattform für Wirkstoffabgabesysteme.

Herstellung von magnetischen Verbundwerkstoffen

Die Verbindung wurde bei der In-situ-Herstellung eines magnetischen Verbundwerkstoffs während der Funktionalisierung von Poly[Maleinsäureanhydrid-co-3,9-divinyl-2,4,8,10-tetraoxaspiro(5.5)undecan] mit Erythritol verwendet . Dieser Prozess ermöglicht die Herstellung von magnetischen Nanokompositen, die potenzielle Anwendungen in verschiedenen Bereichen haben, einschließlich der Magnetresonanztomographie (MRT), der Datenspeicherung und der magnetischen Trennung.

Einführung von magnetischen Nanopartikeln in eine polymere Matrix

Das Verfahren zur Einführung von magnetischen Nanopartikeln in die polymere Matrix während der Funktionalisierung des Copolymers ermöglicht die Herstellung von magnetischen Nanokompositen . Diese Verbundwerkstoffe haben potenzielle Anwendungen in verschiedenen Bereichen, einschließlich der Wirkstoffabgabe, wobei die magnetischen Nanopartikel verwendet werden können, um das Medikament zum Zielort zu leiten.

Verknüpfung von Biomolekülen

Die neuen polymeren Matrizen werden aufgrund ihrer geeigneten und spezifischen Funktionalitäten voraussichtlich zur weiteren Verknüpfung von Biomolekülen über das Maleinsäureanhydrid-Molekül und das Vorhandensein von Polyolen verwendet . Dies kann bei der Entwicklung von Biokonjugaten für verschiedene Anwendungen verwendet werden, einschließlich Wirkstoffabgabe und Biosensorik.

Wirkmechanismus

Target of Action

3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) is a bicyclic organic molecule . It is a diallyl acetal and the precursor for the isomeric ketene acetal monomer 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), which is a building block for polyorthoesters . Therefore, its primary targets are the molecules and structures involved in the formation of these polyorthoesters.

Mode of Action

The mode of action of DVTOSU involves its role as an acetal-type crosslinking agent comonomer . It participates in the radical emulsion copolymerization of 2-hydroxyethyl methacrylate . This process involves the formation of covalent bonds between polymer chains, resulting in a three-dimensional network of connected polymers.

Biochemical Pathways

The biochemical pathways affected by DVTOSU primarily involve the synthesis of polyorthoesters . These polymers have numerous applications, particularly in the field of biomedicine, where they can be used for drug delivery .

Result of Action

The result of DVTOSU’s action is the formation of polyorthoesters . These polymers can be used in various applications, including the creation of acid-degradable core-crosslinked micelles . These micelles can be used for drug delivery, enabling the controlled release of therapeutic agents .

Action Environment

The action of DVTOSU can be influenced by various environmental factors. For instance, the synthesis of DVTOSU requires specific conditions, including a certain pH and temperature . Additionally, DVTOSU is relatively unstable and can spontaneously isomerize during storage . Therefore, the storage and handling conditions can significantly impact the efficacy and stability of DVTOSU.

Safety and Hazards

Zukünftige Richtungen

DVTOSU has been used in the preparation of new polymeric compounds based on maleic anhydride and 3,9-divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane copolymer (PMAU) patterned as a network for bioconjugation and tested as drug carrier systems . This suggests potential future directions in the field of drug delivery systems.

Biochemische Analyse

Biochemical Properties

3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane plays a significant role in biochemical reactions, particularly as an acetal-type crosslinking agent. It has been used in radical emulsion copolymerization of 2-hydroxyethyl methacrylate and as a cross-linking agent in the synthesis of acid-degradable core-crosslinked micelles . The compound interacts with various enzymes and proteins, facilitating the formation of rubber-like polymers when reacted with diols or diacids in the presence of strong acids such as boron trifluoride diethyl etherate . These interactions are crucial for the formation of stable polymer networks.

Cellular Effects

3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form crosslinked micelles makes it valuable in drug delivery systems, where it can affect the release and distribution of therapeutic agents within cells . Additionally, its role in the synthesis of biocompatible copolymers for drug loading suggests potential impacts on cellular uptake and metabolism of the loaded drugs .

Molecular Mechanism

At the molecular level, 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s structure allows it to form stable acetal linkages, which are essential for its crosslinking properties . These interactions can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane can change over time due to its stability and degradation properties. The compound is known to be stable under specific conditions, but its tendency to polymerize at elevated temperatures can affect its long-term efficacy . Studies have shown that the compound can maintain its crosslinking properties over extended periods, making it suitable for long-term applications in polymer synthesis .

Dosage Effects in Animal Models

The effects of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane vary with different dosages in animal models. At lower doses, the compound can effectively crosslink polymers without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for specific applications.

Metabolic Pathways

3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its crosslinking activity. The compound’s ability to form stable acetal linkages is crucial for its role in polymer synthesis . Additionally, its interactions with metabolic enzymes can influence the overall metabolic flux and levels of metabolites within cells .

Transport and Distribution

Within cells and tissues, 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy . The compound’s ability to form crosslinked micelles also plays a role in its distribution, particularly in drug delivery systems .

Subcellular Localization

The subcellular localization of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, particularly in the context of polymer synthesis and drug delivery . Understanding the subcellular distribution of the compound is essential for optimizing its use in various biochemical applications.

Eigenschaften

IUPAC Name |

3,9-bis(ethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-9-12-5-11(6-13-9)7-14-10(4-2)15-8-11/h3-4,9-10H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXMQACSWCZQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1OCC2(CO1)COC(OC2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871552 | |

| Record name | 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-19-3 | |

| Record name | 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol diacrolein acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallylidene pentaerythritol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYLIDENE PENTAERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H20E9P087 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

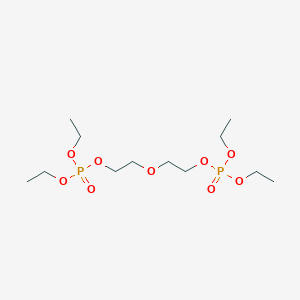

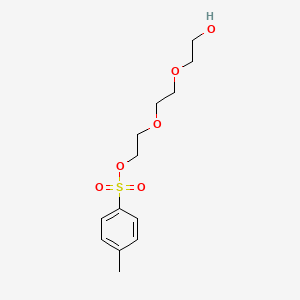

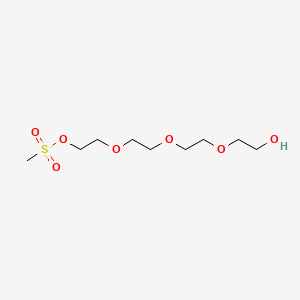

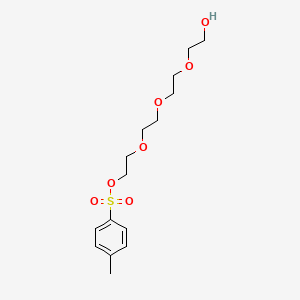

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.